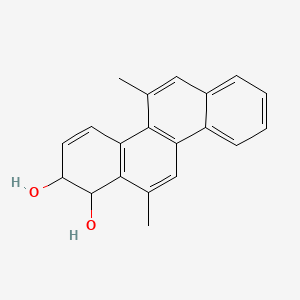![molecular formula C13H20O2Si B14407286 {[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane CAS No. 83669-69-6](/img/structure/B14407286.png)
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is a unique organosilicon compound that features a furan ring, a cyclopentene ring, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of a furan derivative with a cyclopentene derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the furan derivative is coupled with a cyclopentene derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyclopentene ring can be reduced to form cyclopentane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the cyclopentene ring may yield 2-methylcyclopentane.
Wissenschaftliche Forschungsanwendungen
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of {[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan derivatives: Compounds such as furan-2-carboxylic acid and furfuryl alcohol.
Cyclopentene derivatives: Compounds such as 2-methylcyclopentene and cyclopentene oxide.
Organosilicon compounds: Compounds such as trimethylsilyl chloride and trimethylsilyl ether.
Uniqueness
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is unique due to its combination of a furan ring, a cyclopentene ring, and a trimethylsilyl group. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83669-69-6 |
|---|---|
Molekularformel |
C13H20O2Si |
Molekulargewicht |
236.38 g/mol |
IUPAC-Name |
[3-(furan-2-yl)-2-methylcyclopenten-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-10-11(13-6-5-9-14-13)7-8-12(10)15-16(2,3)4/h5-6,9,11H,7-8H2,1-4H3 |
InChI-Schlüssel |
DVERGZILXHBGMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC1C2=CC=CO2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



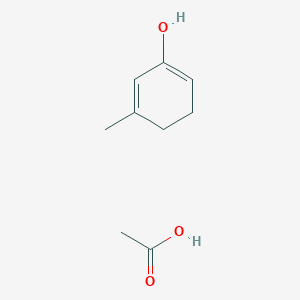
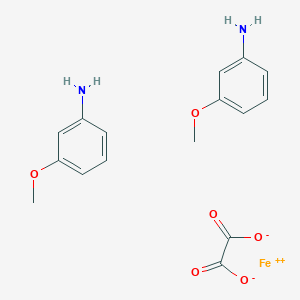
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
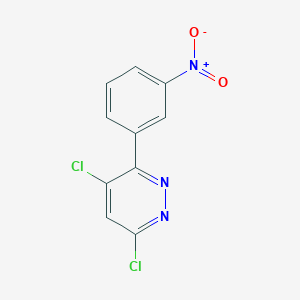

![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)
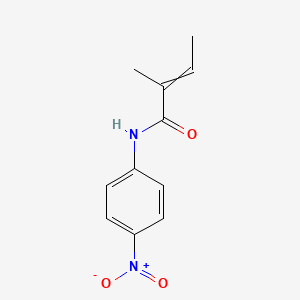
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
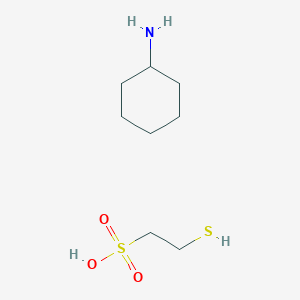
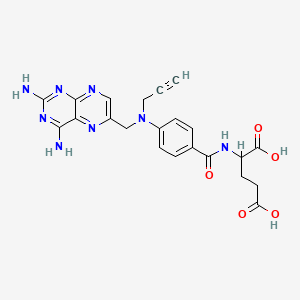
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
